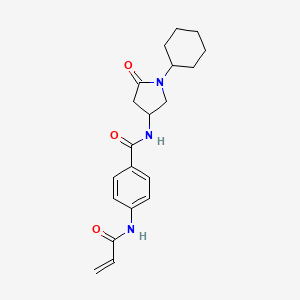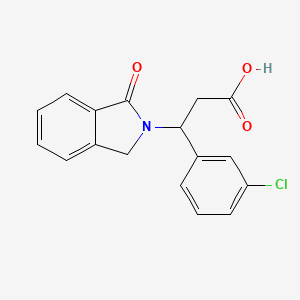![molecular formula C13H12N4O2S B2504810 N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421459-37-1](/img/structure/B2504810.png)
N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with thiadiazole moieties, which are structurally related to the compound . These derivatives are synthesized for their potential biological activities, including anticancer and insecticidal properties . The thiadiazole scaffold is a common feature in these compounds, which is known for its significance in medicinal chemistry due to its presence in molecules with various pharmacological activities.
Synthesis Analysis
The synthesis of benzamide derivatives with thiadiazole scaffolds is often carried out using microwave-assisted methods, which provide a facile and solvent-free approach . For example, Schiff's bases containing thiadiazole and benzamide groups are synthesized under microwave irradiation, and their structures are confirmed by IR, NMR, mass spectral study, and elemental analysis . Similarly, other papers describe the synthesis of related compounds using different starting materials and cyclization reactions, with yields ranging from moderate to high . The methodologies employed in these syntheses are crucial for the development of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques provide detailed information about the functional groups and the overall molecular framework. For instance, the single crystal structure of certain gelators reveals helical assemblies driven by π-π interactions and other non-covalent interactions . Such detailed structural analysis is essential for understanding the relationship between the structure of the compounds and their biological activities.
Chemical Reactions Analysis
The chemical reactivity of the thiadiazole moiety is exploited to construct new heterocycles and to evaluate their biological activities . The reactivity of cyanomethylene functionality, for example, is used to synthesize novel heterocyclic compounds with insecticidal activity . Dehydrosulfurization reactions are also employed to obtain derivatives of 1,3,4-thiadiazole, which are of interest for various scientific and practical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, stability, and minimum gelator concentration, are investigated to assess their potential as drug candidates or materials for various applications . Molecular docking studies are performed to predict the probable mechanism of action, and computational studies are used to predict ADMET properties, indicating good oral drug-like behavior . These analyses are crucial for the development of compounds with desirable pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Thiadiazole derivatives have been studied for their potential in heterocyclic synthesis and biological activities. For example, the gas-phase pyrolysis of certain thiourea derivatives has been utilized in heterocyclic synthesis, providing mechanistic insights and new substituted aminoazoles with potential applications in medicinal chemistry (Al-Awadi & Elnagdi, 1997). Additionally, thiadiazole and benzamide derivatives have been synthesized and evaluated for their anticancer properties, indicating the potential of thiadiazole scaffolds in developing new therapeutic agents (Tiwari et al., 2017).
Antimicrobial and Antifungal Applications
Some thiadiazole derivatives have shown promising antimicrobial and antifungal activities. Research has demonstrated the synthesis of novel thiadiazole compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019). This suggests that N-(2-(3-Methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide could potentially be explored for similar applications in antimicrobial and antifungal research.
Insecticidal Potential
The incorporation of a thiadiazole moiety into heterocyclic compounds has been explored for its insecticidal potential. Studies involving the synthesis of various heterocycles with a thiadiazole component have assessed their effectiveness against agricultural pests such as the cotton leafworm, Spodoptera littoralis, indicating the potential utility of thiadiazole derivatives in pest control (Fadda et al., 2017).
Supramolecular Chemistry and Materials Science
Thiadiazole derivatives have also found applications in supramolecular chemistry and materials science. For instance, N-(thiazol-2-yl)benzamide derivatives have been synthesized and shown to exhibit gelation behavior, highlighting their potential in creating novel supramolecular structures and materials (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
It is known that oxazole derivatives, such as this compound, have a wide spectrum of biological activities . They have been found to exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Mode of Action
The mode of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with its targets, leading to various changes. For instance, some oxazole derivatives have been found to block the activity of heat shock protein 90 (Hsp90), resulting in the degradation of several oncoproteins .
Biochemical Pathways
The biochemical pathways affected by N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE are diverse, given the wide range of biological activities associated with oxazole derivatives. For example, in the case of anticancer activity, the compound may interfere with the pathways involving Hsp90, leading to the degradation of oncoproteins .
Result of Action
The molecular and cellular effects of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE’s action depend on its specific targets and the pathways it affects. For instance, if the compound targets Hsp90, it could lead to the degradation of oncoproteins, potentially inhibiting the growth of cancer cells .
Future Directions
properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-6-10(19-15-8)4-5-14-13(18)9-2-3-11-12(7-9)17-20-16-11/h2-3,6-7H,4-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXSTFGSUUPJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


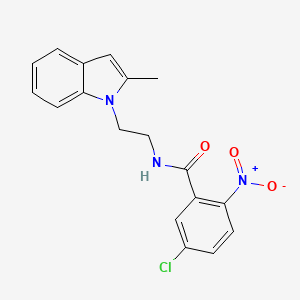
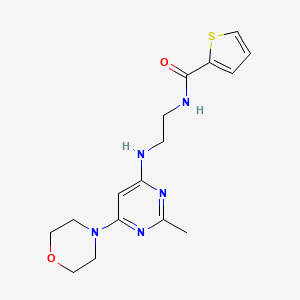
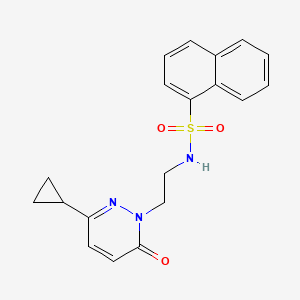
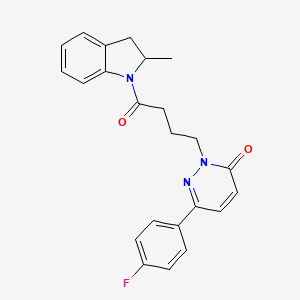
![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)
